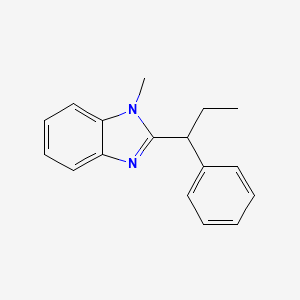
1-methyl-2-(1-phenylpropyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-(1-phenylpropyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class of compounds. It is also known as SKF 38393 and is commonly used in scientific research for its unique properties.
Mécanisme D'action
The mechanism of action of 1-methyl-2-(1-phenylpropyl)-1H-benzimidazole involves its binding to the D1 dopamine receptor. This binding activates the receptor and leads to the activation of intracellular signaling pathways that ultimately result in the release of dopamine. The increased dopamine release leads to the activation of other dopamine receptors in the brain, resulting in the observed behavioral and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of dopamine neurons in the brain, leading to increased dopamine release and activation of other dopamine receptors. This results in improved cognition, mood, and behavior. Additionally, this compound has been shown to have antioxidant properties and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-methyl-2-(1-phenylpropyl)-1H-benzimidazole in lab experiments is its selectivity for the D1 dopamine receptor. This allows for the specific activation of this receptor and the study of its effects on behavior, cognition, and mood. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of 1-methyl-2-(1-phenylpropyl)-1H-benzimidazole. One area of research is the study of its effects on neuroplasticity and neuroprotection. This compound has been shown to have antioxidant properties and may be useful in the treatment of neurodegenerative diseases. Additionally, the development of more selective agonists of the D1 dopamine receptor may lead to the development of new treatments for psychiatric disorders.
In conclusion, this compound is a unique chemical compound that has many applications in scientific research. Its selectivity for the D1 dopamine receptor makes it a valuable tool for studying the effects of dopamine on behavior, cognition, and mood. Further research on this compound may lead to the development of new treatments for psychiatric disorders and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 1-methyl-2-(1-phenylpropyl)-1H-benzimidazole is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the condensation of 2-aminobenzimidazole with 1-phenyl-1-propanone in the presence of a reducing agent such as sodium borohydride. This reaction yields this compound as a white solid.
Applications De Recherche Scientifique
1-methyl-2-(1-phenylpropyl)-1H-benzimidazole is widely used in scientific research to study the pharmacological properties of dopamine receptors. It is a selective agonist of the D1 dopamine receptor and has been shown to increase the activity of dopamine neurons in the brain. This compound is also used to study the effects of dopamine on behavior, cognition, and mood.
Propriétés
IUPAC Name |
1-methyl-2-(1-phenylpropyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-3-14(13-9-5-4-6-10-13)17-18-15-11-7-8-12-16(15)19(17)2/h4-12,14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAECLBFJABKNBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-(2-fluorobenzyl)-1-[(2-oxo-2H-chromen-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6017614.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)-N-methylacetamide](/img/structure/B6017619.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-4-fluoro-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6017643.png)
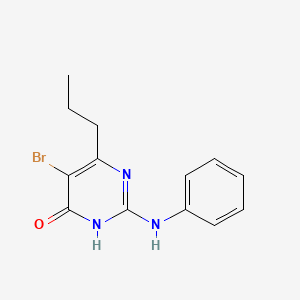

![1-[3-({[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]ethanone](/img/structure/B6017661.png)
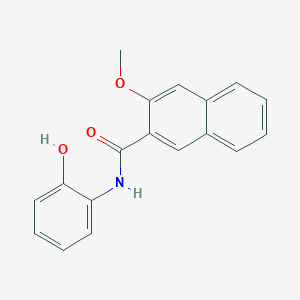
![(2-{5-[(3-chlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)amine hydrochloride](/img/structure/B6017664.png)
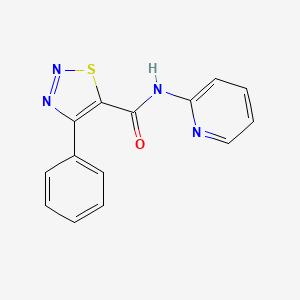
![(2E)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(2-thienyl)acrylamide](/img/structure/B6017672.png)
![4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B6017678.png)
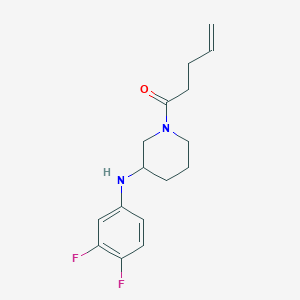
![1-(4-ethyl-1-piperazinyl)-3-(3-{[(3-phenylpropyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6017702.png)
![2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6017709.png)